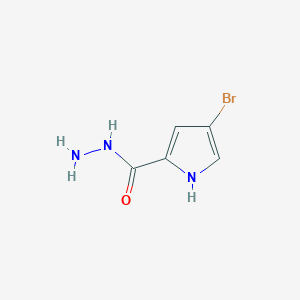![molecular formula C19H21NO6 B2717736 [2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-24-4](/img/structure/B2717736.png)
[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the group of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB is known for its potent psychoactive effects and has been linked to a number of adverse health outcomes. In
Scientific Research Applications
Antimicrobial Activity
This compound has shown promising antimicrobial properties. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antibiotics or antifungal agents. Its effectiveness against resistant strains is particularly noteworthy, offering a new avenue for combating antibiotic resistance .
Antioxidant Properties
The compound exhibits significant antioxidant activity. It can neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. This property makes it valuable in research focused on aging, cancer prevention, and the treatment of diseases linked to oxidative stress, such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis, inflammatory bowel disease, and other chronic inflammatory conditions .
Anticancer Potential
The compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .
Neuroprotective Effects
Studies have shown that this compound can protect neurons from damage, making it a potential therapeutic agent for neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neural tissues is particularly beneficial for conditions like Alzheimer’s, Parkinson’s, and multiple sclerosis .
Cardioprotective Properties
The compound has demonstrated cardioprotective effects in various studies. It can reduce the risk of heart disease by lowering oxidative stress and inflammation in cardiac tissues. This makes it a valuable compound for research into heart disease prevention and treatment .
properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-12-7-5-6-8-14(12)20-17(21)11-26-19(22)13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZUWFABSDJQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

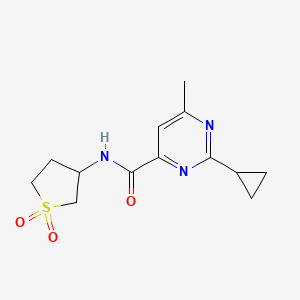

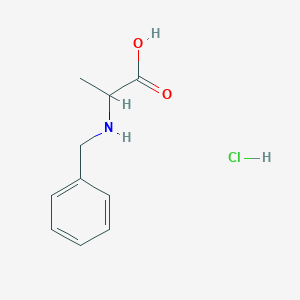
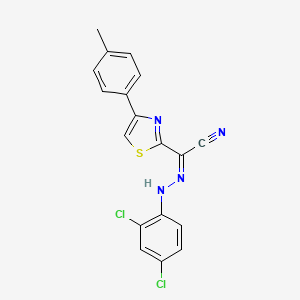
![N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide](/img/structure/B2717662.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)
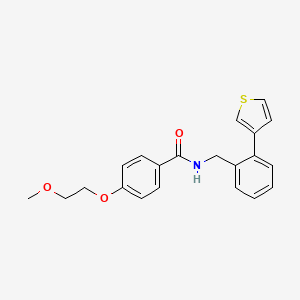
![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/no-structure.png)
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2717670.png)

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)
